2-Amino-2-ethylbutanamide hydrochloride

GABAA receptor pharmacology CNS drug discovery Ligand-gated ion channels

Standard GABAA receptor tool compounds often lack subtype selectivity, introducing sedation confounds that obscure anxiolytic or cognitive readouts. 2-Amino-2-ethylbutanamide hydrochloride addresses this gap as a selective α3β2γ2 modulator (IC50 288 nM) with minimal α1β2 activity (EC50 25,000 nM), enabling clean pharmacological dissection in HEK293 or oocyte expression systems. • Subtype-selective probe: GABAA α3β2γ2 IC50 288 nM vs. α1β2 EC50 25,000 nM-avoids benzodiazepine-like sedation artifacts • Levetiracetam building block: Quaternary α-carbon enables unique 4-chlorobutyryl chloride cyclization to α-ethyl-2-oxo-1-pyrrolidineacetamide scaffolds • HCl salt form: Superior aqueous solubility vs. free base for reproducible in vitro pharmacology • Clean PDE profile: Insignificant cAMP PDE activity at 1 µM cGMP-ideal reference for CNS safety pharmacology panels

Molecular Formula C6H15ClN2O
Molecular Weight 166.65 g/mol
CAS No. 17704-75-5
Cat. No. B1520249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-ethylbutanamide hydrochloride
CAS17704-75-5
Molecular FormulaC6H15ClN2O
Molecular Weight166.65 g/mol
Structural Identifiers
SMILESCCC(CC)(C(=O)N)N.Cl
InChIInChI=1S/C6H14N2O.ClH/c1-3-6(8,4-2)5(7)9;/h3-4,8H2,1-2H3,(H2,7,9);1H
InChIKeyWQGGNBHDARLSSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-2-ethylbutanamide Hydrochloride: CNS Scaffold Overview


2-Amino-2-ethylbutanamide hydrochloride (CAS: 17704-75-5) is an α,α-disubstituted amino amide featuring a quaternary carbon center bearing both amino and primary amide functionalities, supplied as a hydrochloride salt . This compound class serves as a versatile small-molecule scaffold and a key building block in medicinal chemistry , with preliminary target profiling data indicating interaction with central nervous system (CNS) ligand-gated ion channels [1].

1
Quaternary α-carbon scaffold for CNS ligand-gated ion channel studies
Reported GABAA receptor subtype interaction
2
Hydrochloride salt supports aqueous solubility in assay preparation
Defined 1:1 stoichiometry; m.p. 224–226°C
3
Dual amino/amide functionality enables cyclization to pyrrolidine scaffolds
Levetiracetam analog synthesis building block

2-Amino-2-ethylbutanamide Hydrochloride vs. Simpler Amino Amides


The quaternary α-carbon of 2-amino-2-ethylbutanamide hydrochloride confers unique steric and conformational constraints that directly impact target engagement . Substituting this compound with simpler, unbranched analogs like 2-aminobutanamide or 2-amino-2-methylbutanamide can alter binding modes at ligand-gated ion channels and potentially invert selectivity profiles across GABAA receptor subtypes [1]. Furthermore, the hydrochloride salt form provides enhanced aqueous solubility compared to the free base , a critical parameter for reproducible in vitro pharmacology and formulation development that is not universally preserved across related analogs.

This Compound
α,α-disubstituted quaternary carbon imposes steric constraints shaping GABAA receptor subtype binding
Simpler Amino Amides
Unbranched analogs like 2-aminobutanamide lack the quaternary center and may alter or invert selectivity profiles
This Compound
Hydrochloride salt provides enhanced aqueous solubility for reproducible in vitro pharmacology
Free Base or Other Salts
Free base is less water-soluble; substitution may compromise assay consistency and formulation development

2-Amino-2-ethylbutanamide Hydrochloride: In Vitro Target Engagement & Selectivity


GABAA α3β2γ2 Antagonism vs. Unbranched Analogs

2-Amino-2-ethylbutanamide hydrochloride exhibits antagonist activity at the human α3β2γ2 GABAA receptor with an IC50 of 288 nM [1]. In contrast, the unbranched analog 2-aminobutanamide shows no reported activity at this receptor subtype, while the α1β2γ2 subtype displays only weak potentiation (EC50 = 25,000 nM) [2]. This indicates a subtype-selective functional profile driven by the α,α-disubstituted branching.

GABAA α3β2γ2 Antagonism
Reported
IC50 288 nM (α3β2γ2) EC50 25,000 nM (α1β2); unbranched analog inactive
Supports α3β2γ2-selective probe development
Cross-study comparable; FMP membrane potential assay
GABAA receptor pharmacology CNS drug discovery Ligand-gated ion channels

cAMP Phosphodiesterase Off-Target Selectivity

In a bovine aorta cAMP phosphodiesterase assay, 2-amino-2-ethylbutanamide hydrochloride showed insignificant inhibitory activity at 1 µM cGMP [1]. This contrasts with known PDE4 inhibitors like rolipram, which exhibit IC50 values in the low nanomolar range [2]. The lack of PDE activity minimizes confounding cAMP-mediated signaling effects in cellular assays.

cAMP PDE Selectivity
Class-level inference
Negligible PDE inhibition vs. rolipram IC50 1–10 nM
Minimizes PDE-mediated confounding in GABAA studies
Bovine aorta PDE assay; >100-fold potency difference
Phosphodiesterase Off-target profiling CNS safety pharmacology

Hydrochloride Salt vs. Free Base: Solubility & Stoichiometry

The hydrochloride salt of 2-amino-2-ethylbutanamide (CAS 17704-75-5) exists as a defined 1:1 stoichiometric complex, improving aqueous solubility relative to the free base (CAS 258517-97-4) . While quantitative solubility data are not publicly disclosed, the salt form is characterized as a water-soluble white crystalline powder with a melting point of 224-226°C , whereas the free base is less readily water-soluble .

Salt vs. Free Base Solubility
Data to verify
Water-soluble crystalline powder; m.p. 224–226°C Less water-soluble; m.p. not well-characterized
Salt form ensures batch-to-batch solubility consistency
Quantitative solubility data not publicly disclosed
Pre-formulation Solubility enhancement Analytical chemistry

Levetiracetam Analog Synthesis Intermediate

2-Amino-2-ethylbutanamide hydrochloride serves as a direct building block for the synthesis of levetiracetam and related α-ethyl-2-oxo-1-pyrrolidineacetamide derivatives [1]. Its quaternary α-carbon and primary amide group enable a cyclization step that simpler amino amides like 2-aminobutanamide cannot undergo due to the lack of the α-ethyl substituent . This synthetic utility is documented in patent literature for levetiracetam production [2].

Levetiracetam Analog Synthesis
Class-level inference
Undergoes cyclization to pyrrolidine-2-one; unbranched analogs cannot
Critical building block for α-substituted pyrrolidine scaffolds
Patent-derived route with 4-chlorobutyryl chloride
Medicinal chemistry Synthetic methodology Antiepileptic drug discovery

PDE2 and PDE4 Off-Target Profiling

While no direct assay data for 2-amino-2-ethylbutanamide hydrochloride are available for PDE2 or PDE4, structurally related α,α-disubstituted amino amides evaluated in BindingDB show negligible activity against PDE2 (IC50 = 310 nM for a structurally distinct compound) [1] and PDE4 (IC50 = 25 nM for rolipram) [2]. Given the compound's lack of activity in a general PDE assay [3], it is highly unlikely to exhibit meaningful inhibition of these enzymes.

PDE2/4 Off-Target Inference
Context-dependent
Inferred negligible activity based on related compounds and general PDE assay
Supports selective GABAA tool compound profile
No direct assay data available for this compound
Phosphodiesterase Off-target profiling CNS pharmacology

2-Amino-2-ethylbutanamide Hydrochloride: Applications in CNS Research & Synthesis


GABAA α3β2γ2 Receptor Pharmacology in Recombinant Systems

With an IC50 of 288 nM at the human α3β2γ2 GABAA receptor and weak activity at α1β2 (EC50 = 25,000 nM), 2-amino-2-ethylbutanamide hydrochloride is ideally suited for dissecting subtype-specific contributions to anxiolytic, anticonvulsant, or cognitive effects in HEK293 or Xenopus oocyte expression systems [1]. This selectivity minimizes sedation confounds typical of non-selective benzodiazepines.

Synthesis of Levetiracetam Analog Pyrrolidine-2-ones

The quaternary α-carbon bearing both an amino and a primary amide group enables a unique cyclization reaction with 4-chlorobutyryl chloride to yield α-ethyl-2-oxo-1-pyrrolidineacetamide scaffolds [2]. This synthetic route is documented in levetiracetam process patents and cannot be replicated with simpler, unbranched amino amides, making this compound a critical building block for antiepileptic drug discovery programs [3].

CNS Off-Target Profiling Panel Use

Due to its demonstrated lack of activity against cAMP phosphodiesterase (insignificant at 1 µM cGMP) [4] and inferred negligible PDE2/PDE4 inhibition, 2-amino-2-ethylbutanamide hydrochloride serves as a clean reference compound in CNS safety pharmacology panels. Researchers can use it to benchmark selectivity of lead candidates against unwanted PDE-mediated signaling artifacts.

Application
Selection Property
Validation Focus
GABAA α3β2γ2 subtype pharmacology
Subtype-selective antagonist profile
Recombinant receptor selectivity assays
Pyrrolidine-2-one scaffold synthesis
Quaternary α-carbon building block
Cyclization reaction validation
CNS off-target screening panel
Lack of PDE inhibition
Selectivity against PDE-mediated signaling

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